molecular formula C8H14O3 B13269914 3-(1-Hydroxypropan-2-yl)oxolane-3-carbaldehyde

3-(1-Hydroxypropan-2-yl)oxolane-3-carbaldehyde

Cat. No.: B13269914
M. Wt: 158.19 g/mol
InChI Key: RMFWCMUFUIWBPY-UHFFFAOYSA-N
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Description

3-(1-Hydroxypropan-2-yl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol . This compound is characterized by the presence of a hydroxy group, a propan-2-yl group, and an oxolane ring with a carbaldehyde functional group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxypropan-2-yl)oxolane-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxypropanal with an oxolane derivative in the presence of a suitable catalyst. The reaction is carried out under mild conditions to ensure the formation of the desired product with high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxypropan-2-yl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Hydroxypropan-2-yl)oxolane-3-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxypropan-2-yl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and aldehyde groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Hydroxypropan-2-yl)oxolane-2-carbaldehyde
  • 3-(1-Hydroxypropan-2-yl)oxolane-4-carbaldehyde
  • 3-(1-Hydroxypropan-2-yl)oxolane-5-carbaldehyde

Uniqueness

3-(1-Hydroxypropan-2-yl)oxolane-3-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its position of the hydroxy and aldehyde groups on the oxolane ring differentiates it from other similar compounds, leading to unique reactivity and applications .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

3-(1-hydroxypropan-2-yl)oxolane-3-carbaldehyde

InChI

InChI=1S/C8H14O3/c1-7(4-9)8(5-10)2-3-11-6-8/h5,7,9H,2-4,6H2,1H3

InChI Key

RMFWCMUFUIWBPY-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1(CCOC1)C=O

Origin of Product

United States

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